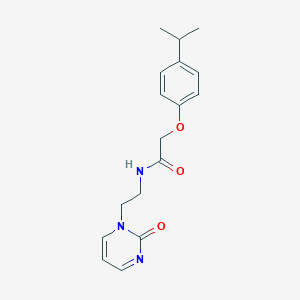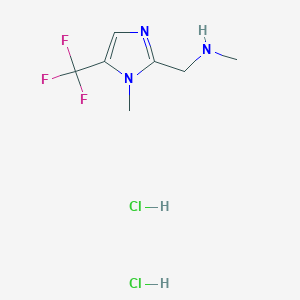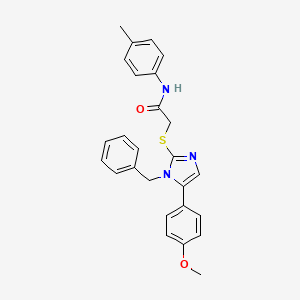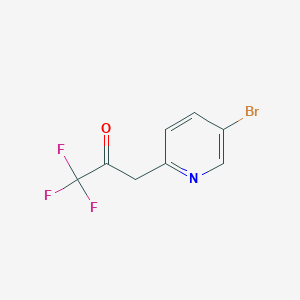
1-(4-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamide, also known as N-((1-methyl-4-piperidinyl)methyl)-4-chlorobenzamide, is a chemical compound that belongs to the class of sulfonamides. It is a potent and selective antagonist of the orexin-1 receptor, which plays a crucial role in regulating wakefulness and sleep. This compound has attracted significant attention from the scientific community due to its potential therapeutic applications in the treatment of sleep disorders and other neurological conditions.
作用機序
1-(4-chlorophenyl)-1-(4-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamide((1-methylpiperidin-4-yl)methyl)methanesulfonamide selectively blocks the orexin-1 receptor, which is primarily expressed in the lateral hypothalamus. The orexin-1 receptor plays a critical role in regulating wakefulness and sleep by promoting the release of orexin, a neuropeptide that stimulates arousal and wakefulness. By blocking the orexin-1 receptor, 1-(4-chlorophenyl)-1-(4-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamide((1-methylpiperidin-4-yl)methyl)methanesulfonamide reduces wakefulness and promotes sleep.
Biochemical and physiological effects:
1-(4-chlorophenyl)-1-(4-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamide((1-methylpiperidin-4-yl)methyl)methanesulfonamide has several biochemical and physiological effects. It promotes sleep and reduces wakefulness, which is primarily due to its orexin-1 receptor antagonist activity. Moreover, this compound has shown anxiolytic and antidepressant effects in preclinical models, which may be attributed to its ability to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis.
実験室実験の利点と制限
The advantages of using 1-(4-chlorophenyl)-1-(4-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamide((1-methylpiperidin-4-yl)methyl)methanesulfonamide in lab experiments include its potent and selective orexin-1 receptor antagonist activity, which makes it an ideal tool for studying the role of the orexin system in regulating wakefulness and sleep. However, the limitations of using this compound include its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on 1-(4-chlorophenyl)-1-(4-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamide((1-methylpiperidin-4-yl)methyl)methanesulfonamide. One potential direction is to investigate its efficacy in treating other neurological disorders, such as depression and anxiety. Another direction is to develop more potent and selective orexin-1 receptor antagonists that can overcome the limitations of this compound, such as its poor solubility. Additionally, further research is needed to elucidate the long-term safety and efficacy of this compound in humans.
合成法
The synthesis of 1-(4-chlorophenyl)-1-(4-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamide((1-methylpiperidin-4-yl)methyl)methanesulfonamide involves several steps. The first step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The second step involves the reaction of 4-chlorobenzoyl chloride with 1-(4-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamidemethylpiperidine to form 1-(4-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamide((1-methyl-4-piperidinyl)methyl)-4-chlorobenzamide. The final step involves the reaction of this compound((1-methyl-4-piperidinyl)methyl)-4-chlorobenzamide with methanesulfonyl chloride to form 1-(4-chlorophenyl)-1-(4-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamide((1-methylpiperidin-4-yl)methyl)methanesulfonamide.
科学的研究の応用
The orexin-1 receptor antagonist activity of 1-(4-chlorophenyl)-1-(4-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamide((1-methylpiperidin-4-yl)methyl)methanesulfonamide has been extensively studied in preclinical models. Several studies have demonstrated its efficacy in promoting sleep and reducing wakefulness in animal models. Moreover, this compound has shown promising results in the treatment of narcolepsy, a neurological disorder characterized by excessive daytime sleepiness and sudden muscle weakness.
特性
IUPAC Name |
1-(4-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2S/c1-17-8-6-12(7-9-17)10-16-20(18,19)11-13-2-4-14(15)5-3-13/h2-5,12,16H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOPYOIQLBOWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNS(=O)(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2477010.png)
![2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2477012.png)

![(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2477014.png)
![Methyl 2-[4-(-2-Pyrimidyl)-1-piperazinyl]acetate](/img/structure/B2477019.png)
![Ethyl 4-[[2-[[5-(benzamidomethyl)-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2477021.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2477022.png)
![4-[(2-Isopropyl-5-methylphenoxy)methyl]aniline](/img/structure/B2477024.png)
![2-(Furan-2-yl)-5-(furan-2-yl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2477025.png)
![6-methyl-N-[4-(methylthio)benzyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2477027.png)
![5-Methylimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B2477028.png)